6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Description
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione (CAS No. 56167-97-6) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a pyridin-2-yl group and a thione (-SH) moiety at position 2. Its molecular formula is C₅H₄N₄S, with a molecular weight of 152.18 g/mol . The compound is synthesized via condensation reactions involving hydrazine derivatives and functionalized pyridazines, as exemplified by the preparation of its precursor, 6-(pyridin-2-yl)pyridazine-3(2H)-thione, which undergoes further cyclization or substitution to yield the target structure .
Properties
IUPAC Name |
6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMCLNGPHILJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid or its derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced pyridazine derivatives, and substituted pyridine or triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridazine structure exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has been investigated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and receptor modulation .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of phospholipase D and other targets relevant in cancer and inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized several derivatives of triazolo-pyridazine compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antimicrobial effects, suggesting their potential use in treating infections .
Case Study 2: Anticancer Mechanisms
A recent investigation focused on the anticancer effects of this compound on human cancer cell lines. The study highlighted its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways . This supports further exploration into its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the heterocyclic structure allows for binding to various biological targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Thione vs. Thioether : Replacing the thione (-SH) with a propargylthio group (e.g., 3-(Prop-2-yn-1-ylthio)-6-(pyridin-2-yl)pyridazine) reduces hydrogen-bonding capacity but enhances lipophilicity, as evidenced by its lower melting point (125–127°C vs. >300°C for bromophenyl analogs) .
- Aromatic vs. In contrast, aliphatic groups (e.g., cyclohexyl in ) enhance solubility (33.7 µg/mL) .
Computational Insights
DFT studies on related triazolopyridazines (e.g., NO2L in ) reveal that electron-withdrawing groups (e.g., nitro) stabilize the thione tautomer, enhancing reactivity in biological systems .
Biological Activity
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione, also known as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
- CAS Number: 1286713-75-4
- Molecular Formula: C10H7N5S
- Molecular Weight: 229.26 g/mol
- Purity: 95% .
The biological activity of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes:
- Kinase Inhibition: The compound can inhibit kinase enzymes that are crucial in cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival.
- Tubulin Polymerization: Studies indicate that this compound disrupts tubulin polymerization, which is essential for mitotic spindle formation during cell division. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines by affecting microtubule dynamics .
Anticancer Activity
A series of studies have evaluated the anticancer potential of compounds related to 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thione. For example:
- Antiproliferative Effects: Compounds with similar scaffolds exhibited IC50 values ranging from 0.008 to 0.012 μM against various cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
- Mechanistic Insights: The inhibition of tubulin polymerization was confirmed through immunostaining assays, indicating that these compounds significantly disrupt microtubule dynamics essential for cancer cell division .
Antimicrobial and Antioxidant Activity
In addition to anticancer properties, some derivatives of this compound have been reported to exhibit antimicrobial and antioxidant activities:
- Antimicrobial Properties: Compounds derived from the pyridine and triazole scaffold have shown efficacy against various bacterial strains and fungi .
- Antioxidant Effects: The presence of sulfur in the thione structure contributes to its antioxidant capabilities by scavenging free radicals .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (μM) | Key Findings |
|---|---|---|---|---|
| 1 | 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives | SGC-7901 | 0.014 | Effective in inhibiting cell proliferation |
| 2 | Related triazole compounds | A549 | 0.008 | Disrupted tubulin dynamics significantly |
| 3 | Pyridine derivatives | HT-1080 | 0.012 | Induced apoptosis through kinase inhibition |
Q & A
Basic: What are the optimal synthetic routes for preparing 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione, and how can purity be maximized?
The synthesis typically involves cyclization reactions using precursors such as pyridazine derivatives and thiourea. A general approach includes:
- Step 1: Condensation of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with pyridin-2-amine in DMF at 105°C to introduce the pyridinyl group .
- Step 2: Thiolation via reaction with Lawesson’s reagent or thiourea under reflux to replace oxygen with sulfur at the 3-position .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR Spectroscopy:
- H NMR: Look for singlet peaks at δ 8.5–9.0 ppm (pyridazine protons) and δ 7.5–8.2 ppm (pyridinyl protons) .
- C NMR: Signals at ~160–165 ppm indicate the thiocarbonyl group .
- Mass Spectrometry: HRMS should confirm the molecular ion peak (e.g., [M+H] at m/z 272.05 for CHNS) .
- IR Spectroscopy: A strong absorption band at ~1250 cm corresponds to C=S stretching .
Advanced: How does the compound interact with biological targets, and what methodologies are used to validate its mechanism of action?
The compound exhibits dual inhibition of kinases (e.g., EGFR) and proteases (e.g., caspase-3) via its planar triazolo-pyridazine core and sulfur atom, which facilitates hydrogen bonding and hydrophobic interactions .
- Validation Methods:
Advanced: How can structural modifications enhance the compound’s antiproliferative activity, and what substituents are most promising?
- Key Modifications:
- Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC values of derivatives .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
- Case Example: Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
- Resolution Strategies:
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties and ADMET profile?
- Tools:
- Key Data:
Advanced: How can crystallographic studies resolve ambiguities in the compound’s tautomeric forms?
The compound exists in thione-thiol tautomeric equilibrium. Single-crystal X-ray diffraction (SC-XRD) at 173 K confirms the dominant thione form, with bond lengths of C=S (~1.68 Å) and no observable S-H bonding .
Advanced: What strategies mitigate synthetic challenges such as low yields in cyclization steps?
- Optimization Approaches:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
